![molecular formula C17H12BrN5OS B2531660 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide CAS No. 1358741-18-0](/img/structure/B2531660.png)
2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide
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Description
“2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These compounds have been synthesized as potential antiviral and antimicrobial agents . They have also been evaluated as anticancer agents targeting VEGFR-2 kinase .
Synthesis Analysis
The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
Scientific Research Applications
- This compound has garnered attention due to its DNA intercalation activities as an anticancer agent. Researchers have designed, synthesized, and evaluated novel derivatives of [1,2,4]triazolo[4,3-a]quinoxaline against various cancer cell lines, including HepG2, HCT-116, and MCF-7 .
- Molecular docking studies revealed the binding modes of these compounds with the DNA active site. Notably, compound 12d demonstrated potent activity against all three cancer cell lines, with IC50 values of 22.08 μM (HepG2), 27.13 μM (HCT-116), and 17.12 μM (MCF-7). Although it displayed less activity than doxorubicin, it serves as a template for future design and optimization of more potent analogs .
- Researchers have explored bioisosteric modifications of the triazolophthalazine ring system to create triazoloquinazoline derivatives. These compounds maintain essential structural fragments for effective binding with the binding site of PCAF (p300/CBP-associated factor). Some derivatives demonstrated comparable cytotoxic activity to doxorubicin, a reference anticancer drug .
- A series of [1,2,4]triazolo[4,3-a]pyrazine derivatives containing 4-oxo-pyridazinone moieties were designed and evaluated against cancer cell lines (A549, MCF-7, and HeLa) and c-Met kinase. These compounds may hold promise as potential inhibitors .
Anticancer Properties
Bioisosterism-Guided Approach
C-Met Kinase Inhibition
properties
IUPAC Name |
N-(4-bromophenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN5OS/c18-11-5-7-12(8-6-11)20-15(24)9-25-17-16-22-19-10-23(16)14-4-2-1-3-13(14)21-17/h1-8,10H,9H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTLYNGOWQBBGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=CN23)SCC(=O)NC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide |
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